N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217029-52-1
VCID: VC6392242
InChI: InChI=1S/C17H25N3OS.ClH/c1-6-19(7-2)10-11-20(14(5)21)17-18-16-13(4)12(3)8-9-15(16)22-17;/h8-9H,6-7,10-11H2,1-5H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C.Cl
Molecular Formula: C17H26ClN3OS
Molecular Weight: 355.93

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride

CAS No.: 1217029-52-1

Cat. No.: VC6392242

Molecular Formula: C17H26ClN3OS

Molecular Weight: 355.93

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride - 1217029-52-1

Specification

CAS No. 1217029-52-1
Molecular Formula C17H26ClN3OS
Molecular Weight 355.93
IUPAC Name N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C17H25N3OS.ClH/c1-6-19(7-2)10-11-20(14(5)21)17-18-16-13(4)12(3)8-9-15(16)22-17;/h8-9H,6-7,10-11H2,1-5H3;1H
Standard InChI Key YMRSREUXJXHQLJ-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C.Cl

Introduction

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities, making them significant in pharmaceutical research and drug development. The compound's structure includes a diethylaminoethyl group and a 4,5-dimethylbenzo[d]thiazolyl group, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multi-step organic reactions. These steps may include:

  • Step 1: Preparation of the 4,5-dimethylbenzo[d]thiazol-2-amine intermediate.

  • Step 2: Reaction of the intermediate with chloroacetyl chloride or a similar reagent to form the acetamide derivative.

  • Step 3: Introduction of the diethylaminoethyl group through appropriate coupling reactions.

Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and characterize the final product.

Biological Activities and Applications

While specific biological activities of N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride are not detailed in the available literature, thiazole derivatives in general have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the diethylaminoethyl group may enhance interactions with biological targets, potentially improving efficacy.

Data Table: Comparison of Related Compounds

Compound NameMolecular Weight (g/mol)Molecular FormulaBiological Activity
N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochlorideNot specifiedNot specifiedPotential biological activities
N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride418.0Not specifiedInvestigated for various biological activities
N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride525.08Not specifiedPotential applications in pharmaceutical research

Research Findings and Future Directions

Research on thiazole derivatives highlights their potential as scaffolds for developing new drugs. The antimicrobial and anticancer activities of similar compounds suggest that N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride could be explored for such applications. Further studies are needed to fully elucidate its biological activities and potential therapeutic uses.

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